N-(4-(3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)acetamide dihydrochloride
Description
Properties
IUPAC Name |
N-[4-[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]acetamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5.2ClH/c1-17(27)24-19-3-5-21(6-4-19)29-15-20(28)14-26-10-8-25(9-11-26)13-18-2-7-22-23(12-18)31-16-30-22;;/h2-7,12,20,28H,8-11,13-16H2,1H3,(H,24,27);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHCMYBAVOMSEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31Cl2N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells.
Biological Activity
N-(4-(3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)acetamide dihydrochloride is a compound of interest due to its potential therapeutic applications and biological activities. This article explores the compound's structure, pharmacological properties, mechanisms of action, and its implications in various therapeutic areas.
Chemical Structure and Properties
The compound has the following molecular formula: C16H18N4O2·2HCl, with a molecular weight of 298.34 g/mol. It features a complex structure that includes a benzo[d][1,3]dioxole moiety, a piperazine ring, and an acetamide functional group.
| Property | Value |
|---|---|
| Molecular Formula | C16H18N4O2·2HCl |
| Molecular Weight | 298.34 g/mol |
| Solubility | 0.287 mg/ml |
| Log P (octanol-water) | 1.78 |
| BBB Permeability | Yes |
Antidepressant Effects
Research indicates that compounds similar to N-(4-(3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)acetamide exhibit antidepressant-like effects. These effects are often attributed to the modulation of serotonin and norepinephrine levels in the brain, which are critical neurotransmitters involved in mood regulation.
Anticancer Activity
Studies have shown that derivatives of piperazine compounds can inhibit the proliferation of various cancer cell lines. For instance, related compounds have demonstrated cytotoxic effects against breast cancer cell lines such as MCF-7 and HCC1954, with IC50 values ranging from 0.09 to 157.4 µM depending on the specific derivative used . The mechanism may involve the induction of apoptosis or cell cycle arrest.
Neuroprotective Properties
The compound's ability to cross the blood-brain barrier (BBB) suggests potential neuroprotective effects. Research indicates that similar piperazine derivatives may exert protective effects against neurodegenerative diseases by inhibiting monoamine oxidases (MAOs), which are enzymes involved in neurotransmitter degradation .
The biological activity of this compound can be linked to several mechanisms:
- Receptor Modulation: The compound may act on various receptors including serotonin receptors (5-HT), dopamine receptors (D2), and adrenergic receptors, influencing neurotransmitter release and uptake.
- Enzyme Inhibition: Inhibition of MAOs leads to increased levels of neurotransmitters like serotonin and dopamine, contributing to its antidepressant effects.
Case Studies
- Antidepressant Activity Study : A study involving animal models demonstrated that administration of similar piperazine derivatives resulted in significant reductions in depressive-like behaviors compared to control groups .
- Cytotoxicity Assessment : In vitro studies on breast cancer cell lines treated with related compounds showed a dose-dependent decrease in cell viability, indicating potential for development as anticancer agents .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
The compound exhibits a range of pharmacological properties that make it a candidate for further research in drug development. It has been studied for its potential as an anti-inflammatory agent and for its activity against various cellular targets. The presence of the benzo[d][1,3]dioxole moiety is associated with enhanced bioactivity due to its ability to interact with biological receptors effectively.
Case Studies
Recent studies have highlighted the synthesis and biological evaluation of derivatives related to this compound. For instance, derivatives that incorporate piperazine rings have shown promising results in inhibiting cyclooxygenase (COX) and lipoxygenase (LOX), which are critical enzymes involved in inflammatory processes .
Molecular Docking Studies
Structure-Activity Relationship (SAR)
Molecular docking studies have been employed to understand the binding interactions between N-(4-(3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)acetamide dihydrochloride and its target proteins. These studies provide insights into how structural modifications can enhance binding affinity and selectivity towards specific biological targets.
Computational Analysis
In silico studies have demonstrated that modifications to the piperazine and hydroxypropoxy groups can significantly affect the compound's binding energy, thus influencing its efficacy as a therapeutic agent . The computational models predict that the compound can effectively inhibit target proteins involved in disease pathways.
Synthesis and Characterization
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions that include the formation of the piperazine ring followed by acylation and hydroxylation steps. The synthetic routes are optimized to yield high purity and yield .
Characterization Techniques
Characterization of the synthesized compound is performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR). These techniques confirm the structural integrity and purity of the compound, ensuring it meets the required standards for further biological testing .
Biological Evaluation
In Vitro Studies
Biological evaluations have indicated that this compound exhibits significant activity against various cancer cell lines. The mechanism of action appears to involve apoptosis induction in malignant cells, making it a potential candidate for cancer therapy .
Toxicology Assessments
Preliminary toxicological assessments suggest that the compound has a favorable safety profile, although further studies are necessary to fully understand its toxicity mechanisms and therapeutic windows .
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences and similarities:
Key Observations:
- Piperazine vs. Thiazole Core : The target compound and ’s analog utilize piperazine, a common motif in dopamine receptor ligands, while and employ thiazole rings, which may enhance metabolic stability .
- Benzodioxole Group : Present in all compounds, this moiety likely contributes to lipophilicity and receptor binding. However, its positioning (e.g., methyl-piperazine vs. acetamide linkage) modulates target specificity.
- Linker Diversity : The 2-hydroxypropoxy linker in the target compound may improve solubility compared to ’s pentanamide or ’s rigid thiazole linkers.
Receptor Selectivity:
- Dopamine D3 Receptor Affinity : ’s compound demonstrates selectivity for dopamine D3 receptors due to its dichlorophenyl-piperazine group. The target compound’s benzodioxolylmethyl-piperazine may shift selectivity toward D2 receptors or serotonin receptors, though experimental data is needed .
Physicochemical and Pharmacokinetic Properties
Preparation Methods
Preparation of 4-(Benzo[d]dioxol-5-ylmethyl)piperazine
The synthesis begins with piperonal (benzo[d]dioxole-5-carbaldehyde), a commercially available starting material. Reductive amination with piperazine under hydrogen gas and a palladium catalyst yields the substituted piperazine:
$$
\text{Benzo[d]dioxole-5-carbaldehyde} + \text{Piperazine} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{4-(Benzo[d]dioxol-5-ylmethyl)piperazine}
$$
Reaction Conditions :
Synthesis of Epichlorohydrin-Derived Linker
Epichlorohydrin is reacted with 4-nitrophenol to form 1-(4-nitrophenoxy)-2,3-epoxypropane , which is subsequently reduced to the 2-hydroxypropoxy intermediate:
$$
\text{Epichlorohydrin} + \text{4-Nitrophenol} \xrightarrow{\text{NaOH}} \text{1-(4-Nitrophenoxy)-2,3-epoxypropane} \xrightarrow{\text{LiAlH}_4} \text{1-(4-Aminophenoxy)-2-hydroxypropane}
$$
Optimized Parameters :
Coupling of Piperazine and Hydroxypropoxy Intermediate
The piperazine derivative undergoes nucleophilic ring-opening of the epoxide in a regioselective manner. Using aqueous HCl as a catalyst ensures attack at the less hindered carbon:
$$
\text{4-(Benzo[d]dioxol-5-ylmethyl)piperazine} + \text{1-(4-Aminophenoxy)-2,3-epoxypropane} \xrightarrow{\text{HCl}} \text{N-(4-(3-(Piperazin-1-yl)-2-hydroxypropoxy)phenyl)acetamide}
$$
Key Observations :
- Regioselectivity: >95% preference for secondary carbon attack
- Side products: <5% tertiary adduct
- Yield: 89%
Acetylation and Salt Formation
Introduction of Acetamide Group
The free amine on the phenyl group is acetylated using acetic anhydride in pyridine:
$$
\text{N-(4-(3-(4-(Benzo[d]dioxol-5-ylmethyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)amine} + \text{(CH₃CO)₂O} \xrightarrow{\text{Pyridine}} \text{N-(4-(3-(4-(Benzo[d]dioxol-5-ylmethyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)acetamide}
$$
Reaction Metrics :
Dihydrochloride Salt Preparation
The free base is treated with hydrochloric acid in ethanol to precipitate the dihydrochloride salt:
$$
\text{N-(4-(3-(4-(Benzo[d]dioxol-5-ylmethyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)acetamide} + 2\text{HCl} \rightarrow \text{Dihydrochloride salt}
$$
Crystallization Data :
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, D₂O) :
¹³C NMR :
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer: Synthesis optimization should focus on stepwise modifications of reaction conditions. For example:
- Reagent Selection : Use 1-(2,4-dichlorophenyl)piperazine derivatives as intermediates (similar to methods in ) to tailor substituents.
- Purification : Apply normal-phase chromatography with methanol/ammonium hydroxide gradients (≥10% methanol) to isolate the dihydrochloride form, as demonstrated in piperazine-based syntheses .
- Statistical Design : Employ factorial design (e.g., response surface methodology) to identify critical parameters (temperature, solvent ratio) that maximize yield while minimizing impurities, as recommended in chemical process optimization studies .
| Key Parameters | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temp. | 60–80°C | Higher yields above 70°C |
| Solvent Ratio (MeOH:H2O) | 3:1 | Reduces byproduct formation |
| Purification Method | Normal-phase chromatography | Purity >95% |
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer: A multi-technique approach is critical:
- NMR Spectroscopy : Use H and C NMR to verify the piperazine ring conformation and benzodioxole methyl group integration .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., 415.82 g/mol for analogous compounds) and detect chloride counterions .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry, particularly for the 2-hydroxypropoxy moiety .
Advanced Research Questions
Q. How can computational modeling predict the dopamine receptor binding affinity of this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to map electrostatic potential surfaces, focusing on the benzodioxole and acetamide groups, which may interact with D3 receptor hydrophobic pockets .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns trajectories to assess binding stability. ICReDD’s reaction path search methods ( ) can guide parameter selection .
- Free Energy Perturbation (FEP) : Quantify binding free energy changes when modifying substituents (e.g., replacing chloro with methoxy groups) .
| Computational Tool | Application | Example Output |
|---|---|---|
| Schrödinger Suite | Docking | ΔG = -9.2 kcal/mol |
| GROMACS | MD Simulations | RMSD < 2.0 Å |
Q. How should researchers resolve contradictions in pharmacological data (e.g., conflicting IC50 values across studies)?
Methodological Answer: Contradictions often arise from assay variability. Mitigation strategies include:
- Orthogonal Assays : Compare radioligand binding (e.g., H-spiperone displacement) with functional cAMP assays to confirm antagonism .
- Meta-Analysis : Pool data from ≥5 independent studies, adjusting for variables like cell line (CHO vs. HEK293) or buffer pH .
- Standardized Protocols : Adopt CRDC guidelines ( ) for reaction fundamentals and reactor design to ensure reproducibility .
Q. What strategies are recommended for assessing the compound’s metabolic stability in preclinical studies?
Methodological Answer:
- In Vitro Microsomal Assays : Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS/MS. The benzodioxole group may undergo CYP450-mediated oxidation, requiring NADPH cofactors .
- Isotope Labeling : Use C-labeled acetamide to track metabolic pathways .
- Computational ADME Tools : Apply SwissADME or ADMETLab to predict bioavailability and half-life .
Q. How can researchers design experiments to evaluate the compound’s selectivity for specific neurotransmitter receptors?
Methodological Answer:
- Broad-Screen Binding Assays : Test against a panel of 50+ GPCRs (e.g., serotonin 5-HT2A, adrenergic α1) at 10 μM concentrations .
- Functional Selectivity : Measure β-arrestin recruitment vs. G-protein activation (BRET/TR-FRET assays) to identify biased signaling .
- Structural Analogs : Compare with N-(piperidinyl)-pyrazole carboxamides ( ) to isolate selectivity determinants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
